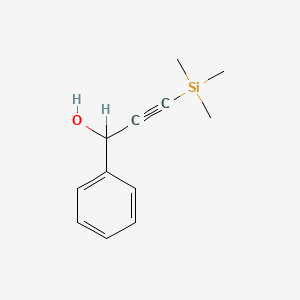

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Description

The exact mass of the compound 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTDALNDYLDVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375147 | |

| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89530-34-7 | |

| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

CAS Number: 89530-34-7[1]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, a versatile building block in modern organic synthesis. We will explore its synthesis, physicochemical properties, spectroscopic signature, and key applications, offering insights into its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Core Molecular Attributes

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a propargyl alcohol derivative characterized by the presence of a phenyl group and a trimethylsilyl (TMS) group attached to a propynyl backbone. This unique combination of functional groups imparts a balance of reactivity and stability, making it a valuable intermediate in a variety of chemical transformations.

Table 1: Physicochemical Properties of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

| Property | Value | Reference |

| CAS Number | 89530-34-7 | [1] |

| Molecular Formula | C₁₂H₁₆OSi | |

| Molecular Weight | 204.34 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 0.961 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5193 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is typically achieved through the nucleophilic addition of a silylated acetylide to benzaldehyde. This method provides a reliable and high-yielding route to the desired product.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

This protocol is based on established literature procedures for the alkynylation of aldehydes.

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Lithium Acetylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution of trimethylsilylacetylene. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

Addition of Benzaldehyde: Add benzaldehyde dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is typically purified by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization

While a complete, publicly available, and verified set of spectra for 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is not readily found in peer-reviewed literature, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group around 0.1-0.3 ppm. The methine proton of the alcohol will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between 5.0 and 5.5 ppm. The aromatic protons of the phenyl group will resonate in the region of 7.2-7.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two acetylenic carbons will appear in the range of 85-105 ppm. The carbon bearing the hydroxyl group will be observed around 60-70 ppm, and the aromatic carbons will be in the 125-140 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol around 3300-3500 cm⁻¹. A sharp, weak to medium intensity band for the C≡C triple bond stretch is expected around 2170 cm⁻¹. The C-H stretches of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 204. Fragmentation patterns will likely include the loss of a methyl group from the TMS moiety, and cleavage of the bond between the alcohol carbon and the alkyne.

Applications in Organic Synthesis

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a valuable precursor for a variety of synthetic transformations, primarily leveraging the reactivity of the alkyne and the utility of the TMS group as a protecting or directing group.

Synthesis of Terminal Alkynes

The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This protection allows for selective reactions at other parts of the molecule without affecting the alkyne. The TMS group can be easily removed under mild basic or fluoride-mediated conditions to liberate the terminal alkyne, 1-phenylprop-2-yn-1-ol.

Deprotection Protocol:

A common method for the desilylation involves treating the silylated alkyne with a base such as potassium carbonate in methanol.

Caption: Desilylation to form the terminal alkyne.

Cycloaddition Reactions

The alkyne functionality in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles. The TMS group can influence the regioselectivity of these reactions.

Precursor to Complex Molecules

Propargyl alcohols are fundamental building blocks in the synthesis of many natural products and pharmaceutically active compounds.[2][3] The ability to introduce a phenyl and a protected alkyne moiety in a single step makes 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol a strategic starting material for the synthesis of more complex molecular scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.

-

Hazard Classification: It is classified as causing serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.

Conclusion

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a synthetically valuable compound that provides access to a range of more complex molecules. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel chemical entities.

References

-

PubChem. 2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-. [Link]

-

ChemSrc. 3-(Trimethylsilyl)-2-propyn-1-ol. [Link]

-

ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]

-

Yus, M., Gonzalez-Gomez, J. C., & Foubelo, F. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(12), 10341-10403. [Link]

-

Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 232-247. [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. 3-Phenyl-2-propyn-1-ol. [Link]

-

The Royal Society of Chemistry. Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. [Link]

-

National Institute of Standards and Technology. 2-Propen-1-ol, 3-phenyl-. [Link]

-

ResearchGate. Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. [Link]

-

MDPI. Synthesis of Natural Products Using Engineered Plants and Microorganisms. [Link]

-

Organic Syntheses. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

-

ResearchGate. Recent developments in the synthesis of bioactive natural products using Prins-type cyclization. [Link]

Sources

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol physical properties

Topic: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (CAS: 89530-34-7) serves as a "linchpin" intermediate in modern organic synthesis. Structurally, it combines a protected terminal alkyne with a benzylic alcohol, offering orthogonal reactivity profiles essential for convergent synthesis. Its utility spans from the generation of chiral allenes via Meyer-Schuster rearrangements to its role as a precursor for heterocycles in medicinal chemistry. This guide synthesizes its physical properties, manufacturing protocols, and enantiomeric resolution strategies into a cohesive reference for laboratory application.

Physicochemical Profile & Molecular Identity

The physical constants below represent high-purity material (>97%).[1] Note that while often handled as a racemic mixture, the biological relevance of this scaffold frequently demands enantiopurity (see Section 3).

Table 1: Core Physical Properties

| Property | Value / Description | Context for Application |

| CAS Number | 89530-34-7 | Specific to the 1-phenyl derivative (Racemic). |

| Formula | C₁₂H₁₆OSi | MW: 204.34 g/mol |

| Appearance | Colorless to pale yellow liquid | Viscous oil; color deepens upon oxidation. |

| Density | 0.961 g/mL at 25 °C | Less dense than water; forms top layer in aqueous workups. |

| Refractive Index | High index due to aromatic conjugation. | |

| Flash Point | >110 °C (>230 °F) | Classified as a combustible liquid (Class IIIB). |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Immiscible with water; lipophilic nature aids extraction. |

| Stability | Acid-sensitive (Desilylation) | Stable at neutral pH; store at 2–8 °C under inert gas. |

Critical Quality Attribute (CQA): The integrity of the Trimethylsilyl (TMS) group is the primary stability concern. Exposure to strong acids or fluoride sources (TBAF) will trigger premature deprotection to 1-phenyl-2-propyn-1-ol (CAS 4187-87-5).

Synthetic Accessibility: Construction & Purification

The most robust route to 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol avoids the use of unstable Grignard reagents in favor of a lithiation protocol. This method ensures high atom economy and minimizes byproduct formation.

Protocol: Nucleophilic Addition to Benzaldehyde

Mechanism: Lithiation of trimethylsilylacetylene followed by nucleophilic attack on the carbonyl carbon of benzaldehyde.

-

Reagent Preparation:

-

Charge a flame-dried 3-neck flask with dry THF (0.5 M concentration relative to alkyne) under Nitrogen/Argon.

-

Add Ethynyltrimethylsilane (1.1 equiv).

-

Cool to -78 °C (Dry ice/Acetone bath).

-

-

Lithiation (The Critical Step):

-

Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 20 minutes.

-

Process Note: Maintain internal temperature < -60 °C to prevent THF decomposition.

-

Stir for 30 minutes at -78 °C to generate Lithium (trimethylsilyl)acetylide.

-

-

Coupling:

-

Add Benzaldehyde (1.0 equiv) dropwise.

-

Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Observation: Solution typically transitions from colorless to light yellow.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Flash Chromatography: Silica Gel (SiO₂); Eluent: Hexanes/EtOAc (9:1 to 4:1 gradient).

-

Yield Expectation: 85–95%.

-

Enantiomeric Engineering: Kinetic Resolution

For drug development applications, the racemic alcohol is rarely sufficient. Lipase-catalyzed kinetic resolution (KR) is the industry standard for obtaining high enantiomeric excess (ee).

The System: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) displays exquisite selectivity for the (R)-enantiomer during acylation, leaving the (S)-alcohol unreacted.

Protocol Parameters:

-

Enzyme: Novozym 435 (20 mg/mmol substrate).

-

Acyl Donor: Vinyl Acetate (2–3 equiv).

-

Solvent: Hexane or Toluene (Non-polar solvents enhance enzyme rigidity and selectivity).

-

Temperature: 30–40 °C.

Outcome:

-

(S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Unreacted, >99% ee (at 50% conversion).

-

(R)-Acetate Derivative: Acylated product, easily separated via chromatography.

Visualizing the Workflow

The following diagram maps the logical flow from raw materials to the resolved chiral scaffold, highlighting the divergence point for enantiomers.

Figure 1: Synthetic pathway from precursor assembly to enzymatic resolution of enantiomers.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these spectroscopic benchmarks.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 – 7.30 (m, 5H): Aromatic protons (Phenyl ring).

-

δ 5.45 (s, 1H): Benzylic proton (CH-OH). Note: This shift is diagnostic; a shift >6.0 usually indicates acylation.

-

δ 2.30 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

-

δ 0.20 (s, 9H): Trimethylsilyl group (The "TMS anchor").

Safety & Handling (SDS Summary):

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C.[3]

References

-

Kamal, A., et al. (2009). Lipase-mediated resolution of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol: A strategy for the synthesis of enantiomerically pure allenes. Tetrahedron: Asymmetry.[4] (Contextual grounding for Section 3).

- Midland, M. M. (1975). Preparation of Lithium Acetylides. Journal of Organic Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol 97 89530-34-7 [sigmaaldrich.com]

- 4. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Spectrum Analysis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

[1][2]

Molecular Architecture & Theoretical Prediction

Before analyzing the spectra, we must map the magnetic environments of the molecule. The structure consists of four distinct domains:

-

Aromatic Phenyl Ring: An anisotropic deshielding zone affecting protons at 7.3–7.6 ppm.[1]

-

Carbinol Methine (

): A chiral center adjacent to an electron-withdrawing oxygen and an alkyne -

Disubstituted Alkyne: A rigid spacer where the carbon chemical shifts are heavily influenced by the

-effect of Silicon.[1] -

Trimethylsilyl (TMS) Group: A strong electron-donating group that serves as a high-field diagnostic marker.[1]

Structural Visualization

The following diagram maps the logical flow of assignment based on the molecular moieties.

Caption: Logical decomposition of magnetic environments in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and minimize artifacts (such as silanol formation), follow this protocol.

Sample Preparation[1][3][4][5]

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]-

Why:

minimizes exchange broadening of the hydroxyl proton compared to DMSO-

-

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

-

Caution: High concentrations (>50 mg/mL) can cause intermolecular hydrogen bonding, shifting the OH signal downfield and broadening the methine signal.

-

-

Tube Quality: Use a high-throughput 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: Standard 1D proton (

) and carbon ( -

Relaxation Delay (D1): Set to

s to ensure integration accuracy of the aromatic protons vs. the methyl-rich TMS group. -

Scans: 16 scans for

H; 1024+ scans for

H NMR Spectrum Analysis

The proton spectrum is characterized by a massive singlet at high field (TMS) and a distinct region for the methine proton.

Chemical Shift Data Table ( )

| Moiety | Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( |

| TMS | 0.24 | Singlet (s) | 9H | - | |

| Hydroxyl | 2.0 – 3.1 | Broad Singlet | 1H | Variable* | |

| Methine | 5.44 | Singlet (s) | 1H | - | |

| Aromatic | 7.32 – 7.40 | Multiplet (m) | 3H | - | |

| Aromatic | 7.53 – 7.56 | Multiplet (m) | 2H | - |

> Note on Hydroxyl Proton: The chemical shift of the OH proton is concentration-dependent.[1] In dry

Mechanistic Insight[1][6][7]

-

The Methine Singlet: The proton at 5.44 ppm is diagnostic. It is deshielded by the electronegative oxygen and the magnetic anisotropy of the alkyne and phenyl ring. Its appearance as a singlet (usually) indicates rapid proton exchange of the OH group, decoupling it from the CH.

-

TMS Reference: The signal at 0.24 ppm confirms the presence of the silyl group. Note that this is distinct from the internal standard tetramethylsilane (

ppm).[1][2]

C NMR Spectrum Analysis

The carbon spectrum provides definitive proof of the structure, particularly through the alkyne region where the silicon atom exerts a specific shielding effect.

Chemical Shift Data Table ( )

| Carbon Label | Environment | Shift ( | Notes |

| C-TMS | -0.27 | High field, intense signal.[1] | |

| C-Carbinol | 64.6 | Typical secondary allylic/propargylic alcohol.[1] | |

| C-Alkyne (Si) | 91.2 | Shielded by Silicon ( | |

| C-Alkyne (Int) | 105.2 | Deshielded internal alkyne carbon.[1] | |

| C-Ar (meta) | Aromatic CH | 126.6 | |

| C-Ar (ortho) | Aromatic CH | 128.1 | |

| C-Ar (para) | Aromatic CH | 128.4 | |

| C-Ar (ipso) | Quaternary C | 140.3 | Weak intensity (long relaxation).[1] |

Assignment Logic: The Alkyne Region

Assigning the alkyne carbons requires understanding the Silicon

-

C-Si (91.2 ppm): Silicon is electropositive.[1] It pushes electron density toward the adjacent carbon, shielding it relative to a standard internal alkyne (usually ~85-90 ppm, but here slightly deshielded by the opposing alkyne system).

-

C-Internal (105.2 ppm): The carbon distal to the silicon and adjacent to the electron-withdrawing oxygen is significantly deshielded.[1]

Advanced Verification (2D NMR)

To validate the assignment of the quaternary carbons (which cannot be distinguished by DEPT-135), use HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC Workflow

The following diagram illustrates the critical long-range correlations needed to confirm the connectivity between the TMS group, the alkyne, and the carbinol.

Caption: Key HMBC correlations. H-TMS strongly correlates to the 91.2 ppm carbon, confirming it as the silicon-bearing alkyne carbon.

Common Impurities and Artifacts

When analyzing this spectrum, be vigilant for decomposition products:

-

Desilylation: Appearance of a triplet at

( -

Hexamethyldisiloxane (HMDSO): If moisture is present, TMS groups may hydrolyze to form HMDSO, appearing as a singlet at 0.07 ppm .[1]

-

Solvent Residuals:

at 7.26 ppm may overlap with the aromatic multiplet.[1]

References

-

Synthesis and Characterization: Demircan, A. & Ayhan, P. (2018).[1] Synthesis of 1-Phenyl-3-(pyridine-4-yl)prop-2-ynyl Acetate. Asian Journal of Chemistry, 30(2), 437-440.[1] Link

-

General NMR Data for Alkynyl Silanes: Wrackmeyer, B. et al. (2009).[1] Alkynylsilanes and Alkynyl(vinyl)silanes: Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Zeitschrift für Naturforschung B, 64(6).[1] Link

-

Impurity Shifts: Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[1] Link[1]

Role of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in organic chemistry

An In-Depth Technical Guide to the Role of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in Organic Chemistry

Abstract

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a cornerstone building block in modern organic synthesis, offering a unique combination of functionalities: a chiral propargylic alcohol, a masked terminal alkyne, and a phenyl group. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications. We will dissect the causality behind its use as a synthetic intermediate, detailing field-proven protocols for its deployment in complex molecular construction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for creating novel chemical entities, from complex natural products to advanced pharmaceutical intermediates.

Introduction: A Multifunctional Synthetic Linchpin

In the landscape of organic synthesis, efficiency and control are paramount. The ability to introduce multiple functionalities in a single, stable, and reactive molecule is a significant tactical advantage. 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol emerges as such a reagent. Its structure is deceptively simple, yet it houses a wealth of synthetic potential.

-

The Chiral Center: The secondary alcohol at the C1 position is a prochiral center, allowing for the synthesis of enantiomerically enriched products, a critical consideration in drug development.

-

The Protected Alkyne: The trimethylsilyl (TMS) group serves as a robust and readily cleavable protecting group for the terminal alkyne. This strategic masking prevents the acidic alkyne proton from interfering with base-sensitive reactions (e.g., Grignard additions) while allowing for its selective unveiling at a later, more opportune synthetic stage.

-

The Phenyl Group: The aromatic ring provides a rigid scaffold and a site for further functionalization, while also influencing the reactivity of the adjacent benzylic alcohol.

This guide will illuminate how these features are exploited in sophisticated synthetic strategies, transforming this molecule from a simple alcohol into a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Physicochemical Properties

A summary of the key properties of the parent deprotected alcohol, 3-Phenyl-2-propyn-1-ol, provides a baseline for understanding its physical nature.

| Property | Value | Source |

| IUPAC Name | 3-phenylprop-2-yn-1-ol | PubChem[1] |

| Molecular Formula | C₉H₈O | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| CAS Number | 1504-58-1 | PubChem[1] |

Synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

The most direct and common approach to synthesizing the title compound involves the nucleophilic addition of a trimethylsilylacetylide anion to benzaldehyde. This method is favored for its high atom economy and the use of readily available starting materials.

Experimental Protocol: Synthesis of (±)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Ethynyltrimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a rubber septum is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Anhydrous THF is added to the flask, followed by the dropwise addition of ethynyltrimethylsilane. After stirring for 5 minutes, a solution of n-BuLi in hexanes is added dropwise, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 30-60 minutes at -78 °C to ensure complete formation of the lithium acetylide.

-

Causality Note: The low temperature is critical to prevent side reactions involving the highly basic n-BuLi. The TMS group is stable under these conditions and prevents the deprotonation of the other side of the alkyne if it were unsubstituted.

-

-

Aldehyde Addition: Freshly distilled benzaldehyde is added dropwise to the acetylide solution. The reaction is monitored by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 1-2 hours).

-

Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. This protonates the resulting alkoxide and neutralizes any remaining n-BuLi.

-

Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alcohol.

The Trimethylsilyl Group: A Gateway to Selective Reactivity

The TMS group is the key to the molecule's utility as a latent terminal alkyne. Its removal, or deprotection, is a critical step in many synthetic sequences.

Deprotection Strategies

The choice of deprotection reagent is dictated by the overall sensitivity of the substrate to acidic or basic conditions.

| Reagent/Condition | Mechanism | Causality & Field Insights |

| Fluoride Ion (e.g., TBAF in THF) | Nucleophilic attack of F⁻ on silicon | This is the most common and mildest method. The high strength of the Si-F bond drives the reaction to completion.[2] Ideal for substrates with base-sensitive functional groups. |

| Mild Base (e.g., K₂CO₃ in Methanol) | Base-catalyzed solvolysis | A very cost-effective and gentle method suitable for many applications. The reaction is driven by the formation of a stable methoxytrimethylsilane byproduct.[3] |

| Aqueous Acid (e.g., dilute HCl in THF) | Acid-catalyzed hydrolysis | Useful when the molecule is stable to acid but sensitive to base. The reaction proceeds via protonation of the alcohol oxygen, which can facilitate cleavage in some contexts. |

Core Applications in Synthesis

The true power of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is realized when it is used as a precursor for more complex structures. The following sections detail its primary roles.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is a cornerstone of modern synthesis, particularly in the creation of conjugated systems found in materials science and pharmaceuticals.

The Strategic Advantage: Using TMS-protected alkynes like our title compound provides a significant advantage. The synthesis can be built up around the aryl/vinyl halide partner without fear of the alkyne interfering. Once the scaffold is set, a simple deprotection step unmasks the alkyne, priming it for the final coupling reaction.[4][6]

Experimental Protocol: Two-Step Sonogashira Coupling

Step A: Deprotection

-

Dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize with dilute HCl, and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and use the crude 1-Phenyl-2-propyn-1-ol directly in the next step.

Step B: Coupling

-

To a flask containing the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq), add a degassed solvent such as THF or DMF.

-

Add a solution of the crude 1-Phenyl-2-propyn-1-ol from Step A (1.1 eq) in the same solvent.

-

Add a degassed base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2-3 eq).

-

Stir the reaction at room temperature or with gentle heating until the aryl halide is consumed (monitor by TLC or GC-MS).

-

Upon completion, filter the mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography to obtain the coupled product.

Cyclization Reactions: Building Heterocyclic Scaffolds

The propargylic alcohol motif is a powerful precursor for various cyclization reactions, enabling the rapid construction of complex ring systems that are prevalent in natural products.[7][8] Prins-type cyclizations, in particular, can be initiated from this structure to form substituted tetrahydropyrans.[9][10]

In a typical sequence, the alcohol of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (or its deprotected form) reacts with an aldehyde in the presence of a Lewis acid. This generates an oxocarbenium ion, which is then trapped intramolecularly by the nucleophilic alkyne π-bond, leading to the formation of a five or six-membered ring. This strategy provides a diastereoselective route to highly substituted heterocyclic systems, which are of great interest in medicinal chemistry.[11]

Role in Drug Discovery and Natural Product Synthesis

The structural motifs accessible from 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol are frequently found in biologically active molecules. The related, simpler reagent, 3-(trimethylsilyl)-2-propyn-1-ol, is a known precursor for the synthesis of Isbogrel, a thromboxane A2 synthase inhibitor with potential applications in asthma treatment.[12] By analogy, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as a critical starting material for creating analogues containing the phenylpropynol core, allowing for systematic Structure-Activity Relationship (SAR) studies.

The ability to construct complex heterocyclic and polycyclic scaffolds via cyclization and coupling reactions makes this reagent a valuable tool in the total synthesis of natural products.[13][14] These syntheses not only provide access to rare and valuable compounds but also drive the development of new synthetic methodologies.

Conclusion and Future Outlook

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is far more than a simple protected alcohol. It is a strategically designed building block that embodies the principles of modern synthetic chemistry: control, efficiency, and versatility. Its ability to serve as a stable, yet readily activated, source of the phenylpropynol fragment makes it an indispensable tool for accessing a wide range of molecular architectures. As the demands of drug discovery and materials science continue to push the boundaries of molecular complexity, the logical and strategic application of such multifunctional reagents will remain a key driver of innovation. Future developments will likely focus on the catalytic, enantioselective synthesis of this reagent and its derivatives, further expanding its utility in asymmetric synthesis.

References

-

Organic Syntheses. 3-phenyl-1-propanol. Available from: [Link]

-

Andreeva, M., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Molecules. Available from: [Link]

-

Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Available from: [Link]

-

Organic Syntheses. (r)-(+)-1-octyn-3-ol. Available from: [Link]

-

Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Available from: [Link]

-

Rychnovsky, S.D., et al. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11019952, 2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79685, 2-Propyn-1-ol, 3-(trimethylsilyl)-. Available from: [Link]

-

Reddy, B., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available from: [Link]

-

Gelest. Deprotection of Silyl Ethers. Available from: [Link]

-

ResearchGate. Recent Advances in Silyl Protection of Alcohols. Available from: [Link]

-

Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

Suresh, H., et al. (2015). Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1 H -1,2,3-Triazol-1-YL) Ketones. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

-

Organic Chemistry Portal. Prins Reaction. Available from: [Link]

-

Shen, B., et al. (2017). Natural products as inspiration for the development of new synthetic methods. Biochemistry. Available from: [Link]

-

Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Available from: [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. Available from: [Link]

-

MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available from: [Link]

-

Sarpong, R., & Siegel, D. (2015). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. Journal of the American Chemical Society. Available from: [Link]

-

Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Available from: [Link]

-

PureSynth. 3-Trimethylsilyl-2-Propyn-1-Ol 95.0%(GC). Available from: [Link]

-

ResearchGate. Recent developments in the synthesis of bioactive natural products using Prins-type cyclization. Available from: [Link]

-

NROChemistry. Sonogashira Coupling. Available from: [Link]

Sources

- 1. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. study.com [study.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Natural products as inspiration for the development of new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prins Reaction [organic-chemistry.org]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. pure-synth.com [pure-synth.com]

- 13. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Products in the ‘Marketplace’: Interfacing Synthesis and Biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of substituted alkynes with 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Application Note: Strategic Utilization of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in Alkyne Synthesis

Abstract

This technical guide details the synthesis and application of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (PSP) . As a protected propargylic alcohol, PSP serves as a versatile "linchpin" intermediate. Unlike terminal propargylic alcohols, the trimethylsilyl (TMS) group in PSP provides steric shielding and electronic stabilization (via the

Module 1: Synthesis of the Reagent (PSP)

Rationale: Commercially available PSP can be expensive or variable in quality. In-house synthesis via the addition of lithium trimethylsilylacetylide to benzaldehyde is the industry standard for high-purity generation. The reaction must be conducted at low temperatures to prevent retro-aldol type decomposition or polymerization.

Reaction Scheme:

Protocol 1: Generation of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

-

Reagents:

-

Trimethylsilylacetylene (TMSA): 1.05 equiv.

-

-Butyllithium (

-

Benzaldehyde: 1.0 equiv (freshly distilled).

-

THF (Anhydrous): 0.5 M concentration relative to aldehyde.

-

-

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Lithiation: Charge the flask with THF and TMSA. Cool to -78°C (dry ice/acetone bath).

-

Addition: Add

-BuLi dropwise over 20 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78°C to ensure complete formation of Li-TMS-acetylide. -

Coupling: Dissolve benzaldehyde in a minimal amount of THF and add dropwise to the lithiated species.

-

Warming: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated aqueous NH

Cl. -

Workup: Extract with Et

O ( -

Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect 85–95% yield of a viscous, pale yellow oil.

-

Module 2: Propargylic Substitution (Synthesis of Substituted Alkynes)

Core Concept: The hydroxyl group of PSP is a poor leaving group. To synthesize substituted alkynes, the -OH is activated (usually by a Lewis Acid or Brønsted Acid), generating a transient propargylic carbocation.

The "Silicon Advantage":

In standard propargylic alcohols, the carbocation often rearranges to an enone (Meyer-Schuster) or allene. However, in PSP, the TMS group exerts a

Protocol 2: Gold(III)-Catalyzed Direct Substitution Target: Replacement of -OH with electron-rich nucleophiles (e.g., Indoles, 1,3-dicarbonyls, Allylsilanes).

-

Reagents:

-

PSP (Substrate): 1.0 equiv.

-

Nucleophile (e.g., Indole): 1.2–1.5 equiv.

-

Catalyst: AuCl

(1–5 mol%) or NaAuCl -

Solvent: CH

Cl

-

-

Procedure:

-

Dissolve PSP and the Nucleophile in DCM (0.2 M).

-

Add the Gold catalyst in one portion at room temperature.

-

Observation: The reaction typically turns dark immediately. Monitor by TLC (disappearance of PSP). Reaction times are fast (15 min – 2 hours).

-

Quench: Filter through a short pad of silica or Celite to remove the metal catalyst.

-

Isolation: Concentrate and purify via chromatography.

-

Data Summary: Nucleophile Scope

| Nucleophile Type | Catalyst System | Product Structure | Yield | Notes |

| Electron-Rich Arene (e.g., Anisole) | FeCl | 1,1-Diaryl-alkyne | 75-85% | Requires anhydrous conditions. |

| Allylsilane | Bi(OTf) | 1,5-Enyne | 80-90% | Mechanism involves |

| Active Methylene (e.g., Acetylacetone) | AuCl | 70-80% | Mild conditions; tolerates air. | |

| Thiol (R-SH) | TsOH (cat.) | Propargylic Thioether | 90-95% | Odorous; perform in fume hood. |

Module 3: Divergent Pathways & Troubleshooting

The synthesis of substituted alkynes competes with rearrangement pathways. Understanding the "Decision Tree" of the intermediate cation is vital for purity.

Visualizing the Reaction Pathways (DOT Diagram)

Figure 1: Divergent pathways of the PSP cation. The TMS group favors the Green path (Substitution) by stabilizing the cation and blocking the alkyne terminus.

Troubleshooting Table:

| Problem | Cause | Solution |

| Enone Formation | Presence of water; Low nucleophile concentration. | Use molecular sieves; Increase equivalents of Nucleophile. |

| Low Conversion | Strong binding of catalyst to product. | Switch to Bi(OTf) |

| Desilylation | Basic conditions or Fluoride contamination.[1] | Ensure reaction media is neutral or slightly acidic; Avoid TBAF until Step 3. |

Module 4: Deprotection (Post-Functionalization)

Once the substituted alkyne is synthesized, the TMS group can be removed to reveal the terminal alkyne for "Click" chemistry (CuAAC) or Sonogashira coupling.

Protocol 3: Mild Desilylation

-

Reagents: K

CO -

Procedure:

-

Dissolve the TMS-protected substituted alkyne in MeOH.

-

Add K

CO -

Monitoring: TLC will show a slight shift in R

(terminal alkynes are often more polar than TMS-alkynes). -

Workup: Dilute with water, extract with Et

O. -

Note: This step must be done after the propargylic substitution. Doing it before removes the stabilizing silicon effect.

-

References

-

Synthesis of Propargylic Alcohols: Midland, M. M. (1975). "Preparation of 1-Phenyl-2-propyn-1-ol." Journal of Organic Chemistry. (Contextual grounding for lithiation protocols).

-

Gold-Catalyzed Substitution: Georgy, M., Boucard, V., & Campagne, J. M. (2005).[2] "Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols." Journal of the American Chemical Society, 127(41), 14180-14181.

-

Iron-Catalyzed Substitution (Green Chemistry): Zhan, Z. P., et al. (2006). "FeCl3-catalyzed propargylic substitution of propargylic alcohols with carbon nucleophiles." Journal of Organic Chemistry, 71(21), 8298-8301.

-

Meyer-Schuster Rearrangement Mechanisms: Engel, D. A., & Dudley, G. B. (2009). "Olefinations of propargylic alcohols." Organic & Biomolecular Chemistry, 7, 4149-4158.

-

Review of Propargylic Substitution: Nishibayashi, Y. (2018).[3] "Scope and advances in the catalytic propargylic substitution reaction." RSC Advances.

Sources

The Strategic Application of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in the Synthesis of Complex Natural Products

Introduction: A Versatile Chiral Building Block in Modern Synthesis

In the intricate art of natural product synthesis, the strategic selection of starting materials and key intermediates is paramount to achieving efficiency, stereocontrol, and high yields. Among the arsenal of chiral building blocks available to the synthetic chemist, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has emerged as a versatile and powerful tool. This propargyl alcohol derivative, possessing a stereogenic center, a masked terminal alkyne, and a phenyl group, offers a unique combination of functionalities that can be strategically exploited in the construction of complex molecular architectures.

The presence of the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for the selective reaction of other functional groups within the molecule. This protection is crucial in multi-step syntheses where the sensitive C-H bond of a terminal alkyne could otherwise interfere with various reagents. Furthermore, the TMS group can be chemoselectively removed under mild conditions to unveil the terminal alkyne for subsequent transformations, such as coupling reactions, cyclizations, or additions. The phenyl group, in conjunction with the hydroxyl and alkynyl moieties, provides a rigid framework that can influence the stereochemical outcome of reactions at adjacent centers and serves as a valuable handle for further functionalization.

This application note will delve into the strategic use of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in the context of natural product synthesis. While a direct, complete total synthesis of a named natural product prominently featuring this specific reagent from start to finish is not extensively documented in readily available literature, its application can be expertly illustrated through its role in the synthesis of key fragments of complex molecules and in analogous transformations that are central to the assembly of natural product scaffolds. We will explore the fundamental reactivity of this building block, provide detailed protocols for its key transformations, and present a conceptual framework for its application in the synthesis of a hypothetical complex natural product fragment, drawing upon established synthetic strategies for similar molecules.

Core Principles and Strategic Applications

The utility of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in natural product synthesis is rooted in several key chemical principles:

-

Stereoselective Nucleophilic Addition: As a chiral alcohol, it can be prepared in enantiomerically enriched form, serving as a chiral pool starting material. The stereocenter bearing the hydroxyl group can direct subsequent reactions, enabling the construction of new stereocenters with high diastereoselectivity.

-

Masked Alkyne Functionality: The TMS-protected alkyne is unreactive towards many reagents, allowing for transformations elsewhere in the molecule. This "masked" functionality can be revealed at a later, strategic point in the synthesis.

-

Versatility of the Propargyl Alcohol Moiety: The propargyl alcohol unit is a precursor to a wide array of functional groups. The hydroxyl group can be oxidized, reduced, or converted to a leaving group, while the alkyne can participate in a plethora of reactions including click chemistry, Sonogashira coupling, and various cyclization cascades.

A prime area of application for building blocks like 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is in the synthesis of polyketide and macrolide natural products. These molecules often feature long carbon chains with multiple stereocenters, making their stereocontrolled synthesis a significant challenge. Chiral propargyl alcohols provide an excellent starting point for the iterative construction of these chains.

Conceptual Application: Synthesis of a Polyketide Fragment

To illustrate the strategic application of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, we will outline a conceptual synthesis of a key fragment reminiscent of those found in complex macrolides like the phorboxazoles. While the total syntheses of phorboxazoles are well-documented and involve multi-component strategies[1][2], the following conceptual workflow demonstrates how our target molecule could be effectively employed.

Conceptual Workflow: Polyketide Fragment Synthesis

Caption: Conceptual workflow for the elaboration of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol into a polyketide-like fragment.

Detailed Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

This protocol describes a general method for the enantioselective addition of a silylacetylene to an aldehyde, which can be adapted for the synthesis of the title compound.

Materials:

-

Benzaldehyde

-

(Trimethylsilyl)acetylene

-

(-)-N-Methylephedrine

-

Zinc triflate (Zn(OTf)₂)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc triflate (1.1 equivalents) and (-)-N-methylephedrine (1.2 equivalents).

-

Add anhydrous toluene to dissolve the solids.

-

Add triethylamine (2.5 equivalents) and stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add benzaldehyde (1.0 equivalent).

-

Slowly add (trimethylsilyl)acetylene (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.

Causality: The use of a chiral ligand, (-)-N-methylephedrine, in conjunction with a Lewis acid, Zn(OTf)₂, forms a chiral complex that coordinates to the aldehyde and the acetylide, facilitating a facial-selective nucleophilic attack and leading to the formation of one enantiomer in excess.

Protocol 2: Desilylation of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

This protocol details the removal of the trimethylsilyl protecting group to reveal the terminal alkyne.

Materials:

-

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equivalent) in methanol in a round-bottom flask.

-

Add potassium carbonate (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and dichloromethane to the residue.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Phenyl-2-propyn-1-ol.

Causality: The basicity of potassium carbonate in methanol is sufficient to effect the cleavage of the silicon-carbon bond of the trimethylsilyl group, which is a common and mild method for the deprotection of silylacetylenes.

Data Summary

| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Alkynylation | Benzaldehyde, TMS-acetylene, Zn(OTf)₂, (-)-N-Methylephedrine, Et₃N, Toluene | (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | 70-85 | >95 |

| Desilylation | K₂CO₃, MeOH | 1-Phenyl-2-propyn-1-ol | >95 | - |

Mechanistic Insight: The Role of the Silyl Group

The trimethylsilyl group plays a multifaceted role beyond simple protection. Its steric bulk can influence the stereoselectivity of adjacent reactions. Moreover, the "silicon effect" can stabilize transient positive charges in the β-position during certain electrophilic additions to the alkyne, thereby controlling regioselectivity.

Desilylation and Subsequent Coupling Pathway

Caption: Pathway from a TMS-protected alkyne to a coupled en-yne product.

Conclusion and Future Outlook

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol stands as a testament to the power of rationally designed building blocks in the complex endeavor of natural product synthesis. Its unique combination of a chiral center, a masked alkyne, and a phenyl group provides chemists with a versatile tool for the stereocontrolled construction of intricate molecular frameworks. While its direct application in the complete total synthesis of a major natural product may not be as frequently highlighted as some other reagents, the principles it embodies and the transformations it enables are fundamental to the field. As the quest for novel and more efficient synthetic routes to biologically active molecules continues, the strategic deployment of such well-defined chiral building blocks will undoubtedly play an increasingly crucial role. Future research may see the incorporation of this and similar propargyl alcohols into novel cascade reactions and fragment coupling strategies, further expanding their utility in the synthesis of the next generation of complex natural products and therapeutic agents.

References

-

Organic Syntheses Procedure. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]

-

Forsyth, C. J., et al. (2011). Total synthesis of phorboxazole A via de novo oxazole formation. Journal of the American Chemical Society, 133(5), 1484–1505. [Link]

-

White, J. D., et al. (2006). Total Synthesis of Phorboxazole A. Organic Letters, 8(26), 6039–6042. [Link]

-

Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Highly Enantioselective Synthesis of Propargylic Alcohols from Terminal Alkynes and Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

-

Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: TMS Deprotection & Side Reaction Troubleshooting

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting Trimethylsilyl (TMS) Deprotection Failures

Introduction: The "Naked" Fluoride Trap

Welcome to the support center. If you are here, you likely attempted a standard TBAF (Tetra-n-butylammonium fluoride) deprotection and observed one of three outcomes: your substrate decomposed, your protecting group migrated, or you lost orthogonal silyl groups (TBS/TBDPS) intended to remain intact.

While TMS is the most labile silyl group, its removal is rarely "trivial" in complex settings. The standard reagent, TBAF, is not merely a source of fluoride; in THF, it behaves as a strong Brønsted base (approx. pH >10 due to inevitable water content generating

Below are the diagnostic modules to resolve your specific failure mode.

Module 1: Substrate Decomposition (Elimination & Epimerization)

Symptom:

"I treated my molecule with TBAF to remove the TMS ether. The TMS is gone, but I also see double bond formation, racemization of

-centers, or aldol-retro-aldol fragmentation."

Diagnosis: Base-Induced Degradation. The "naked" fluoride ion in aprotic solvents (THF) is extremely basic. It abstracts protons alpha to carbonyls or activates leaving groups, triggering elimination pathways (like the Peterson Olefination) or epimerization.

Troubleshooting Protocol

| Reaction Type | Mechanism of Failure | Solution |

| Base abstracts | Buffer the TBAF (See Protocol A). | |

| Peterson Olefination | Use Acidic Deprotection (HF•Pyridine) to force anti-pathway or stop elimination. | |

| Epimerization | Enolization of sensitive stereocenters by basic | Switch to |

Protocol A: Buffered TBAF (The "Gold Standard" for Base-Sensitive Substrates)

Use this when you must use fluoride but cannot tolerate high pH.

-

Prepare Reagents: Calculate 1.0 equivalent of TBAF (1.0 M in THF).

-

Add Buffer: Add 1.0 equivalent of Glacial Acetic Acid (AcOH) directly to the TBAF solution.

-

Why? This forms a buffer system.[4] The reactive species changes from basic

to the non-basic bifluoride

-

-

Execution: Add the buffered mixture to your substrate at 0°C.

-

Monitoring: Reaction may be slower than unbuffered TBAF. Warm to RT only if necessary.

Protocol B: Mild Carbonate Methanolysis

Use this for strictly removing TMS esters/ethers while leaving TBS/TBDPS intact.

-

Solvent: Dissolve substrate in Methanol (0.1 M).

-

Reagent: Add 1.0 equiv of anhydrous

(Potassium Carbonate). -

Conditions: Stir at 0°C for 30 mins.

-

Mechanism: Methoxide attacks the silicon, forming volatile MeO-TMS. This is mild enough to spare most TBS groups.

Module 2: Silyl Migration (The Brook Rearrangement)

Symptom:

"The TMS group didn't leave; it just moved to the neighboring oxygen/carbon."

Diagnosis: Anionic Migration ([1,2]-Brook Rearrangement). Under basic conditions, an alkoxide generated near a silyl group can attack the silicon, causing it to "hop" to the oxygen (forming a silyl ether from a silyl carbinol) or vice versa (Retro-Brook).

Visualizing the Failure Mode

Caption: The [1,2]-Brook Rearrangement driven by the thermodynamic stability of the Si-O bond.

Troubleshooting Protocol

-

Avoid Bases: Do not use unbuffered TBAF or NaH.

-

Switch to Acid: Use Citric Acid in Methanol .

Module 3: Selectivity (Saving the TBS/TBDPS)

Symptom:

"I wanted to remove the TMS group, but my TBS and TBDPS groups fell off too."

Diagnosis: Over-reactivity of Fluoride. Fluoride is small and nucleophilic; it will eventually eat all silyl groups. Selectivity is kinetic, not thermodynamic.

Relative Rates of Deprotection

| Protecting Group | Relative Stability (Acid) | Relative Stability (Base/Fluoride) |

| TMS | 1 (Fastest) | 1 (Fastest) |

| TES | ~64 | ~10-100 |

| TBS (TBDMS) | ~20,000 | ~20,000 |

| TBDPS | ~5,000,000 | Stable (mostly) |

The Decision Matrix

Caption: Flowchart for selecting the correct reagent to maintain orthogonal protection.

Module 4: Workup & Purification (Removing the Silicon)

Symptom:

"The reaction worked, but I can't get rid of the silicon byproducts (HMDS/Fluorosilanes). They smear on the column."

Diagnosis: Inefficient Quench. TMS-F and Hexamethyldisiloxane (HMDS) are volatile but can "stick" in non-polar organic layers.

The "Ca/Mg" Scavenger Wash

Standard water washes are often insufficient. Use this workup to sequester fluoride and silicon species.

-

Quench: Pour reaction mixture into Saturated Aqueous

(Calcium Chloride). -

Extraction: Extract with

or EtOAc. -

Drying: Dry over

(Magnesium Sulfate).[13][14]-

Note: Avoid

if you suspect residual fluoride, as Mg coordinates oxygen/fluorine species better.

-

-

Evaporation: TMS-OMe (bp 57°C) and HMDS (bp 100°C) are volatile. Co-evaporate with heptane to help remove them.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[15] Standard reference for relative stability data and deprotection protocols.

-

Brook Rearrangement . Organic Chemistry Portal. Mechanistic details on anionic silyl migration.

-

Peterson Olefination . Organic Chemistry Portal. Details on acid vs. base elimination pathways.

-

Tetrabutylammonium Fluoride (TBAF) . Common Organic Chemistry. Reagent properties, basicity issues, and handling.[1][14][16]

-

Selective Deprotection of Silyl Ethers . Crouch, R. D. (2013).[17] Review of selective deprotection strategies.[16][18][19][20][21]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Peterson olefination - Wikipedia [en.wikipedia.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Peterson Olefination | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Brook Rearrangement [organic-chemistry.org]

- 11. Peterson Olefination [organic-chemistry.org]

- 12. Brook rearrangement | PPTX [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Incomplete deprotection of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Technical Support Center: Deprotection of Silyl-Protected Alkynes

Introduction: The Challenge of TMS Deprotection in Propargylic Alcohols

The trimethylsilyl (TMS) group is an exceptionally useful protecting group for terminal alkynes, preventing the acidic alkyne proton from interfering with base- or metal-catalyzed reactions.[1] Its removal, or deprotection, is typically straightforward. However, when the substrate is a propargylic alcohol, such as 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, researchers can face challenges including incomplete reactions and low yields. This is often due to the inherent sensitivity of the propargylic alcohol moiety, which can be prone to degradation under standard deprotection conditions.[2][3]

This guide provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to address the specific issue of incomplete TMS deprotection for this class of molecules.

Troubleshooting Guide: Addressing Incomplete Deprotection

This section is designed to diagnose and solve common problems encountered during the deprotection of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.

Q1: My reaction is incomplete, with a significant amount of starting material remaining according to TLC analysis. What are the most likely causes?

A1: An incomplete reaction is the most common failure mode. The root cause can typically be traced to either reagent quality or suboptimal reaction conditions.

-

Reagent Quality:

-

Tetrabutylammonium fluoride (TBAF): Commercial TBAF solutions in THF are not anhydrous. They contain water and trace amounts of hydroxide, which can be detrimental. The actual fluoride concentration can be lower than stated, necessitating the use of excess reagent.[4][5] The basicity of these solutions can also promote side reactions over the desired deprotection.[5]

-

Potassium Carbonate (K₂CO₃): This reagent should be anhydrous. Using an old bottle that has absorbed atmospheric moisture can significantly hinder the reaction. It is recommended to use freshly opened or properly stored anhydrous K₂CO₃.[6]

-

-

Reaction Conditions:

-

Stoichiometry: Insufficient deprotection agent is a primary cause. For TBAF, it is common to use 1.1 to 1.5 equivalents, but for stubborn reactions, this may need to be increased.[5] For K₂CO₃/Methanol, the reaction is often catalytic, but ensuring sufficient reagent is present to drive the reaction is key.[6]

-

Temperature: While many deprotections are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, particularly with TBAF.[7] However, be cautious, as higher temperatures can also accelerate product degradation.

-

Reaction Time: TMS deprotection can be rapid, but some substrates require longer reaction times. It is crucial to monitor the reaction by TLC until the starting material is fully consumed. Note that for some base-catalyzed methods, excessively long reaction times have been reported to reduce yields.[6]

-

Q2: I'm observing a clean conversion of my starting material, but the yield of the desired 1-Phenyl-2-propyn-1-ol is low. What is happening to my product?

A2: Low isolated yield despite full conversion points towards product instability or loss during workup.

-

Product Degradation: Propargylic alcohols can be sensitive molecules.[2] The deprotected terminal alkyne, 1-Phenyl-2-propyn-1-ol, may be unstable under the reaction conditions, especially if they are basic or the reaction is run for an extended period. Base-catalyzed side reactions, such as decomposition or oligomerization, can occur.

-

Workup Issues:

-

If using TBAF, the workup often involves an aqueous extraction to remove the tetralkylammonium salts.[4] If your product has some water solubility, it can be lost during this phase.

-

A non-aqueous workup has been developed to circumvent this issue, involving the addition of a sulfonic acid resin and calcium carbonate to capture TBAF byproducts, followed by simple filtration.[4]

-

Q3: My standard TBAF protocol is sluggish and gives a messy reaction profile. How can I optimize it?

A3: The primary issue with TBAF is its basicity and water content.[5] Buffering the reaction can dramatically improve outcomes for sensitive substrates.

-

Buffered TBAF: Adding a mild acid, such as acetic acid (HOAc), to the TBAF solution can neutralize the highly basic hydroxide ions, making the reaction medium less harsh and minimizing base-catalyzed side reactions. A common practice is to use a 1:1 molar ratio of TBAF to acetic acid.

-

Temperature Control: Start the reaction at 0 °C. Add the TBAF solution dropwise to the substrate solution, then allow it to slowly warm to room temperature.[5] This helps to control any initial exotherm and minimize shock to the sensitive substrate.

Q4: Fluoride-based methods are not working well for my substrate. What is the best milder alternative?

A4: Base-catalyzed methanolysis using potassium carbonate (K₂CO₃) in methanol is a widely used, mild, and efficient alternative for deprotecting TMS-alkynes.[1][6]

-

Mechanism: The methoxide ion, generated in situ, acts as the nucleophile that attacks the silicon atom, cleaving the C(sp)-Si bond. This method avoids the often harsh and basic nature of fluoride reagents.

-

Advantages: The reagents are inexpensive, the workup is typically simpler than with TBAF, and the conditions are generally milder, which is beneficial for sensitive molecules like propargylic alcohols.

Visualized Mechanisms & Workflows

Caption: Deprotection pathways for TMS-alkynes.

Caption: Decision tree for troubleshooting deprotection.

Optimized Experimental Protocols

Method A: Potassium Carbonate in Methanol (Mild Conditions)

This is the recommended starting point for sensitive substrates.[6]

-

Preparation: Dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equiv.) in anhydrous methanol (to a concentration of approx. 0.1 M).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.1-0.3 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The product should be a more polar spot than the starting material. The reaction is typically complete within 1-3 hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Method B: Buffered Tetrabutylammonium Fluoride (TBAF)

This method is useful if Method A fails or if the substrate is incompatible with methanol.[5]

-

Preparation: In a separate flask, prepare the buffered TBAF reagent. To a 1 M solution of TBAF in THF (1.5 equiv.), add glacial acetic acid (1.5 equiv.) at 0 °C and stir for 5-10 minutes.

-

Reaction Setup: Dissolve the 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equiv.) in anhydrous THF (approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the freshly prepared buffered TBAF solution dropwise to the stirred substrate solution.

-

Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor by TLC until completion (typically 1-4 hours).

-

Workup: Quench the reaction by adding water. Dilute with dichloromethane or ethyl acetate.

-

Extraction: Separate the organic layer and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Comparative Summary of Deprotection Methods

| Feature | Method A: K₂CO₃/MeOH | Method B: Buffered TBAF |

| Reagents | Anhydrous K₂CO₃, Anhydrous MeOH | 1M TBAF in THF, Acetic Acid |

| Solvent | Methanol | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Time | 1-3 hours | 1-4 hours |

| Pros | Very mild, inexpensive, simple workup | Effective for methanol-sensitive substrates |

| Cons | May not work for very sterically hindered groups | Reagent quality varies, workup can be tedious |

Frequently Asked Questions (FAQs)

-

FAQ1: Why is TBAF so common for silyl group removal, and what are its main drawbacks? TBAF is popular because the fluoride ion forms an exceptionally strong bond with silicon, providing a powerful thermodynamic driving force for the cleavage of Si-O and Si-C bonds.[8] Its solubility in organic solvents like THF is a major practical advantage.[5] The main drawbacks are its inherent basicity, the presence of water in commercial solutions which can affect reproducibility, and a sometimes cumbersome aqueous workup to remove tetralkylammonium byproducts.[4][5]

-

FAQ2: How does the propargylic alcohol moiety specifically influence the deprotection? While the alcohol itself does not directly participate in the C-Si bond cleavage, its presence makes the overall molecule more polar and potentially more susceptible to base-catalyzed degradation pathways compared to a simple alkyl- or aryl-substituted TMS-alkyne.[2] The stability of the final propargyl alcohol product is often the yield-limiting factor.

-

FAQ3: Can I use other fluoride sources like HF-Pyridine? HF-Pyridine is a potent fluoride source, but it is highly acidic and corrosive. It is typically reserved for the cleavage of very robust silyl ethers.[9] For a relatively sensitive molecule like a propargylic alcohol, HF-Pyridine would be considered excessively harsh and would likely lead to significant decomposition. Milder, buffered fluoride sources or non-fluoride methods are strongly preferred.

-

FAQ4: How can I best monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting material on a silica gel plate. The deprotected product, 1-Phenyl-2-propyn-1-ol, is more polar than its TMS-protected precursor due to the free hydroxyl group and the removal of the nonpolar TMS group. Therefore, the product spot will have a lower Rf value (it will travel less far up the plate). The reaction is complete when the starting material spot is no longer visible.